Imidacloprid Impurity 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

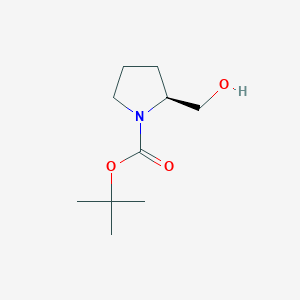

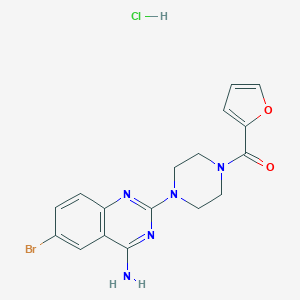

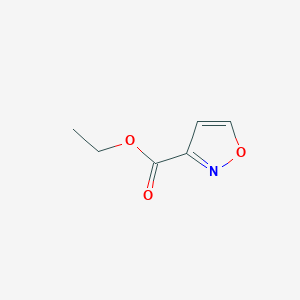

Imidacloprid Impurity 1 is a potential impurity found in commercial preparations of the neonicotinoid insecticide imidacloprid . . It is important to study impurities like this compound to ensure the safety and efficacy of the main active ingredient, imidacloprid.

Scientific Research Applications

Imidacloprid Impurity 1 has several scientific research applications:

Safety and Hazards

Mechanism of Action

Target of Action

Imidacloprid Impurity 1, like Imidacloprid, is a neonicotinoid . Neonicotinoids are a class of neuro-active insecticides modeled after nicotine . The primary target of Imidacloprid is the nicotinic acetylcholine receptor (nAChR) in the nervous system of insects . The nAChR plays a crucial role in the transmission of nerve impulses. When Imidacloprid binds to these receptors, it leads to the overstimulation of the nervous system, which can be lethal to insects .

Mode of Action

Imidacloprid acts as an agonist to the nAChR . It binds to the receptor and mimics the action of acetylcholine, a neurotransmitter, causing the neuron to fire repeatedly. This overstimulation of the nervous system leads to symptoms of neurotoxicity and eventually death in insects .

Biochemical Pathways

The biochemical pathways affected by Imidacloprid involve the nervous system of insects. The overstimulation of the nAChR disrupts normal nerve signaling and impairs the insect’s ability to perform essential functions . The CPM, CYP4C71v2, CYP4C72, and CYP6AY3v2 genes that synthesize cyt p450 monooxygenase enzyme play a leading role in Imidacloprid degradation .

Pharmacokinetics

The parent compound, imidacloprid, is known to have good systemic properties, meaning it can be absorbed and transported within the plant to protect against pests .

Result of Action

The result of Imidacloprid’s action is the disruption of the insect’s nervous system, leading to symptoms of neurotoxicity and eventually death . Given that this compound is a potential impurity in commercial preparations of Imidacloprid , it may contribute to the overall neurotoxic effect.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, soil type can affect the persistence and bioavailability of Imidacloprid . In sandy soils, Imidacloprid was found to be more toxic due to lower retention and increased bioavailability Similarly, these factors may also apply to this compound

Biochemical Analysis

Biochemical Properties

Imidacloprid Impurity 1 shows insecticidal activity mainly by blocking the normal conduction of the central nervous system in insects

Cellular Effects

Imidacloprid, from which this compound is derived, has potential cytotoxic and genotoxic effects on human and experimental models

Molecular Mechanism

It is known that Imidacloprid, the parent compound, exerts its effects mainly by blocking the normal conduction of the central nervous system in insects

Temporal Effects in Laboratory Settings

Imidacloprid, the parent compound of this compound, has been reported to persist in the environment for up to 3000 days

Dosage Effects in Animal Models

It is known that Imidacloprid, the parent compound, has potential cytotoxic effects on human and experimental models

Metabolic Pathways

It is known that Imidacloprid, the parent compound, is involved in several metabolic pathways

Preparation Methods

The synthesis of Imidacloprid Impurity 1 involves the coupling of the chloropyridyl moiety to the N-nitro substituted imidazolidine ring system . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require specific temperature and pH conditions to optimize yield and purity . Industrial production methods for imidacloprid and its impurities often involve high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Imidacloprid Impurity 1 undergoes various chemical reactions, including:

Reduction: Reduction reactions may involve reagents like sodium borohydride, which can reduce the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the chloropyridyl moiety, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific pH levels. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Imidacloprid Impurity 1 can be compared with other neonicotinoid impurities and analogues, such as:

Nitenpyram: Another neonicotinoid insecticide with a similar mode of action but different chemical structure.

Acetamiprid: An open-chain derivative of imidacloprid with similar insecticidal properties.

Thiamethoxam: A neonicotinoid with a different chemical structure but similar target receptors.

The uniqueness of this compound lies in its specific chemical structure, which influences its reactivity and potential impact on the environment and non-target organisms.

Properties

IUPAC Name |

N-[1,3-bis[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N6O2/c16-13-3-1-11(7-18-13)9-21-5-6-22(15(21)20-23(24)25)10-12-2-4-14(17)19-8-12/h1-4,7-8H,5-6,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAOXHZROQPHRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N[N+](=O)[O-])N1CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)